1,2-Nonanediol
Overview
Description
1,2-Nonanediol, also known as nonane-1,2-diol, is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to adjacent carbon atoms. This compound is a colorless, viscous liquid that is used in various industrial and scientific applications due to its unique chemical properties .
Preparation Methods
1,2-Nonanediol can be synthesized through several methods. One common synthetic route involves the hydroformylation of 1-octene, followed by hydrogenation. This process typically requires catalysts such as rhodium complexes and specific reaction conditions to achieve high yields . Industrial production methods often involve similar catalytic processes, ensuring the compound is produced efficiently and with high purity .
Chemical Reactions Analysis
1,2-Nonanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into nonane by removing the hydroxyl groups, typically using hydrogen gas and a metal catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming nonyl halides
Major products formed from these reactions include nonanoic acid, nonane, and various nonyl derivatives, depending on the reagents and conditions used .
Scientific Research Applications
1,2-Nonanediol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1,2-Nonanediol exerts its effects is primarily through its hydroxyl groups. These groups can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. In biological systems, its antimicrobial activity is thought to result from its ability to disrupt microbial cell membranes, leading to cell lysis .
Comparison with Similar Compounds
1,2-Nonanediol can be compared with other similar diols, such as:
1,2-Octanediol: With a shorter carbon chain, this compound has different physical properties and reactivity, making it suitable for different applications.
1,2-Decanediol: This compound has a longer carbon chain, which affects its solubility and melting point compared to this compound.
This compound’s unique positioning of hydroxyl groups and its specific chain length make it particularly useful for applications requiring moderate hydrophobicity and reactivity .
Properties
IUPAC Name |
nonane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2/c1-2-3-4-5-6-7-9(11)8-10/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZULWUXNKDPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286853 | |
Record name | 1,2-Nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42789-13-9 | |
Record name | 1,2-Nonanediol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Nonanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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